![molecular formula C18H16ClN3S B14254740 Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-12-8](/img/structure/B14254740.png)
Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a chloropyridinyl group and a naphthalenyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-naphthylamine in the presence of a dehydrating agent to form the corresponding amide. This amide is then treated with thiourea under acidic or basic conditions to yield the desired thiourea derivative. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simple thiourea compound with a wide range of applications.
N-(2-pyridinyl)thiourea: A related compound with a pyridinyl group.
N-(1-naphthyl)thiourea: A compound with a naphthalenyl group.
Uniqueness
Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to the presence of both chloropyridinyl and naphthalenyl groups, which may impart distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
Número CAS |
402955-12-8 |
|---|---|
Fórmula molecular |
C18H16ClN3S |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |
InChI |
InChI=1S/C18H16ClN3S/c1-12(15-8-4-6-13-5-2-3-7-16(13)15)21-18(23)22-17-10-9-14(19)11-20-17/h2-12H,1H3,(H2,20,21,22,23)/t12-/m1/s1 |
Clave InChI |
TVZKMIIGDPZLED-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)NC3=NC=C(C=C3)Cl |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


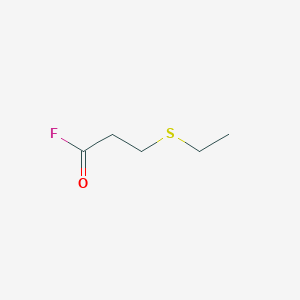
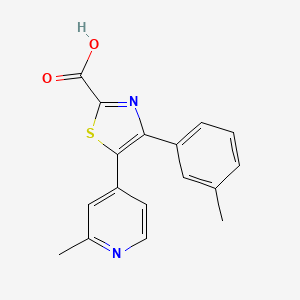
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
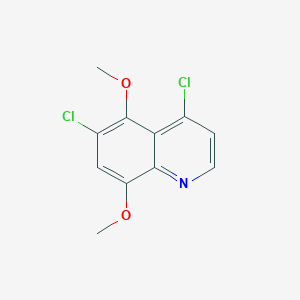
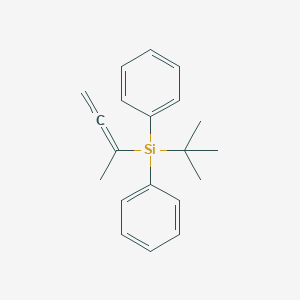
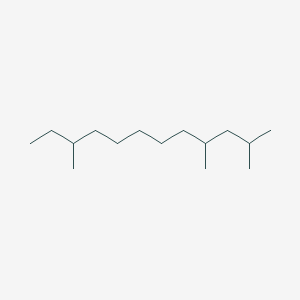

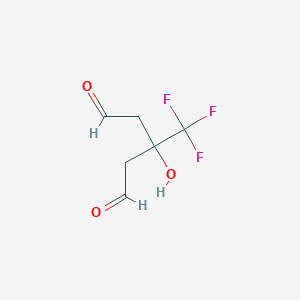
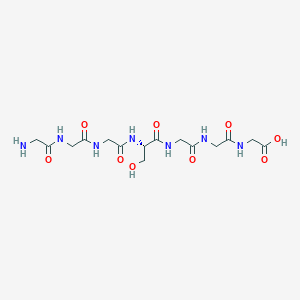
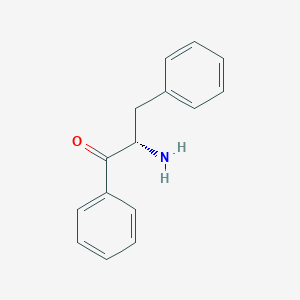
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)

